2-[(Diphenylmethyl)thio]acetamide

Catalog No.
S1528011
CAS No.
68524-30-1
M.F
C15H15NOS
M. Wt
257.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(Diphenylmethyl)thio]acetamide

CAS Number

68524-30-1

Product Name

2-[(Diphenylmethyl)thio]acetamide

IUPAC Name

2-benzhydrylsulfanylacetamide

Molecular Formula

C15H15NOS

Molecular Weight

257.4 g/mol

InChI

InChI=1S/C15H15NOS/c16-14(17)11-18-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H2,16,17)

InChI Key

HCRQRIFRHGPWBH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)SCC(=O)N

Synonyms

2-(Benzhydrylthio)acetamide; USP Modafinil Related Compound C; Olivo, H

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)SCC(=O)N

Synthesis:

2-[(Diphenylmethyl)thio]acetamide, also known as diphenylmethylacetothioamide, is an intermediate compound used in the synthesis of modafinil, a medication used to treat narcolepsy and other sleep-wake disorders [, ]. Several methods exist for its synthesis, with the most common involving the reaction of 2-[(diphenylmethyl)thio]acetic acid with ammonia or an amine in the presence of an acid catalyst [, ].

Pharmacological Research:

While 2-[(diphenylmethyl)thio]acetamide itself is not a therapeutic drug, research has been conducted to understand its role in the conversion to modafinil and its potential for other pharmacological effects. Studies have shown that the compound can be metabolized in the body to modafinil, suggesting its contribution to the drug's mechanism of action []. Additionally, some research suggests that 2-[(diphenylmethyl)thio]acetamide might possess its own unique pharmacological properties, such as modulating neurotransmitter activity, although further studies are needed to confirm these findings [].

Safety and Environmental Considerations:

Research on 2-[(diphenylmethyl)thio]acetamide has identified potential safety concerns. The compound is classified as harmful if swallowed and can be toxic to aquatic life []. Therefore, proper handling and disposal procedures are crucial when working with this compound.

2-[(Diphenylmethyl)thio]acetamide is an organic compound with the molecular formula C₁₅H₁₅NOS. It features a thioether functional group, which contributes to its unique chemical properties. The compound is characterized by the presence of a diphenylmethyl group attached to a thioacetamide moiety, making it a notable member of the thioamide class of compounds. Its structure can be represented as follows:

  • Chemical Structure:

    2-[(Diphenylmethyl)thio]acetamide

The compound appears as a white solid and has been identified as a precursor to various pharmacologically active compounds, including Modafinil, a well-known wakefulness-promoting agent .

  • Esterification:
    2 Diphenylmethyl thio acetic acid+AlcoholH2SO4Ester\text{2 Diphenylmethyl thio acetic acid}+\text{Alcohol}\xrightarrow{\text{H}_2\text{SO}_4}\text{Ester}
  • Amidation:
    Ester+Ammonia2 Diphenylmethyl thio acetamide\text{Ester}+\text{Ammonia}\rightarrow \text{2 Diphenylmethyl thio acetamide}

This method has been shown to yield high purity and significant yields (90–94%) under optimized conditions .

The primary synthesis method involves two key steps: esterification followed by amidation. The detailed procedure includes:

  • Dissolving 2-[(Diphenylmethyl)thio]acetic acid in an alcohol (e.g., ethanol).
  • Adding concentrated sulfuric acid and refluxing the mixture until ester formation is complete.
  • Distilling off excess alcohol and then introducing ammonia gas into the reaction mixture.
  • Stirring until the reaction completes, followed by purification to yield 2-[(Diphenylmethyl)thio]acetamide.

This method allows for variations in alcohols used (C₁ to C₆ alkyl groups), which can influence yield and purity .

2-[(Diphenylmethyl)thio]acetamide has several applications primarily in medicinal chemistry:

  • Pharmaceutical Development: It serves as a precursor for synthesizing Modafinil and other related compounds that exhibit wakefulness-promoting properties.
  • Research: The compound is used in studies exploring dopamine transporter interactions and cognitive enhancers.

Several compounds share structural similarities with 2-[(Diphenylmethyl)thio]acetamide, particularly within the thioamide class and related pharmacological agents. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
ModafinilSulfinyl group instead of thio groupStronger dopamine uptake inhibition
2-[(Diphenylmethyl)sulfinyl]acetamideContains sulfinyl functional groupHigher potency as a cognitive enhancer
Thiamine (Vitamin B1)Contains thiazole ringEssential nutrient with different biological roles

While 2-[(Diphenylmethyl)thio]acetamide shares some structural characteristics with these compounds, its unique thioether functionality distinguishes it from others in terms of reactivity and potential biological effects .

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 42 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 42 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

68524-30-1

Wikipedia

2-[(Diphenylmethyl)thio]acetamide

Dates

Last modified: 08-15-2023

Explore Compound Types